N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

sulfonamide stability Smiles rearrangement ortho vs para nitrobenzenesulfonamide

Researchers relying on Ns-protected ethanolamine for amine alkylation face premature degradation with para-nitro isomers. N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide (CAS 18226-11-4) is the ortho-nitro isomer that resists desulfonative Smiles rearrangement (>100-fold rate difference), enabling reliable N-alkylation and cyclisation. • ≥98% purity, batch data (NMR, HPLC, GC); • Ready for Mitsunobu reactions and redox-sensing bioconjugation; • Soluble in DMSO/MeOH to 50 mM; • Global supply with full quality documentation.

Molecular Formula C8H10N2O5S
Molecular Weight 246.24 g/mol
CAS No. 18226-11-4
Cat. No. B099574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
CAS18226-11-4
SynonymsN-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Molecular FormulaC8H10N2O5S
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO
InChIInChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2
InChIKeyUUFFUHLKZMSVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide – Chemical Identity & Supplier Profile


N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide (CAS 18226-11-4) is an ortho-nitrobenzenesulfonamide derivative with molecular formula C₈H₁₀N₂O₅S and a molecular weight of 246.24 g·mol⁻¹ [1]. The compound bears a 2-nitrobenzenesulfonyl (Ns) group on the nitrogen atom of ethanolamine, placing it squarely in the class of N-monosubstituted nitrobenzenesulfonamides that serve as dual protecting / activating groups for amine synthesis [2]. Commercial sources routinely supply it at ≥95 % purity, with select vendors offering 97–98 % grades accompanied by NMR, HPLC, or GC batch‑release data .

N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide: Non-Interchangeability with Analogs


Three structural features—the ortho nitro group, the secondary sulfonamide NH, and the terminal hydroxyl—collectively control the compound’s reactivity, stability, and solubility in ways that do not transfer to its meta‑nitro, para‑nitro, or non‑nitrated benzenesulfonamide relatives. The ortho‑nitro isomer resists the desulfonative double Smiles rearrangement that rapidly consumes N‑(2‑hydroxyethyl)‑4‑nitrobenzenesulfonamide under basic conditions [1]. The hydroxyethyl tail raises polarity (logP ≈ 1.86) relative to the unsubstituted 2‑nitrobenzenesulfonamide, improving solubility in polar‑aprotic and protic solvents ; conversely, the N‑(2‑aminoethyl) analog introduces a basic amine that changes both the protonation state and the nucleophilic reactivity profile. These differences mean a generic “nitrobenzenesulfonamide” or a positional isomer cannot reliably deliver the same synthetic outcome or physicochemical behaviour, making compound‑specific qualification essential for procurement.

N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide: Quantitative Differentiation from Closest Comparators


Ortho-Nitro Stability Under Basic Conditions vs. Para-Nitro

When N‑(2‑hydroxyethyl)‑4‑nitrobenzenesulfonamide (para isomer) is exposed to aqueous alkali (0.1–1.0 M NaOH, 25–60 °C), it undergoes a desulfonative double Smiles rearrangement with an observed first‑order rate constant k ≈ 2.5 × 10⁻⁴ s⁻¹ at 30 °C in 0.5 M NaOH, leading to quantitative conversion to the corresponding p‑nitroaniline derivative within hours [1]. Under identical conditions, the ortho‑nitro isomer (target compound) does not undergo detectable desulfonation; the ortho‑nitro‑ to para‑nitro‑ reactivity difference exceeds 100‑fold based on the detection limits of the kinetic study. This positional selectivity arises because the ortho‑nitro group cannot form the requisite spiro‑Meisenheimer intermediate required for the Smiles pathway [2].

sulfonamide stability Smiles rearrangement ortho vs para nitrobenzenesulfonamide

Ortho-Nitro Redox Linker Superiority for siRNA Stability

PEG‑conjugated siRNA bearing the 2‑nitrobenzenesulfonamide (Ns) linker (PEG‑sul‑siRNA) retained > 80 % intact conjugate after 24 h incubation in extracellular reducing conditions (20 μM GSH, 37 °C), whereas the conventional disulfide‑linked conjugate (PEG‑disulfide‑siRNA) underwent > 90 % cleavage within 6 h under the same conditions [1]. The enhanced stability is attributed to the Ns group's resistance to reductive cleavage by extracellular glutathione, while intracellular glutathione (10 mM) combined with glutathione‑S‑transferase (GST) triggers selective siRNA release. This redox‑sensing behaviour is inherent to the 2‑nitrobenzenesulfonamide core, the identical pharmacophore present in the target compound [2].

siRNA delivery redox-sensitive linker extracellular stability polymer conjugate

Hydroxyethyl Modification Enhances Solubility and Lowers Melting Point

N‑(2‑hydroxyethyl)‑2‑nitrobenzenesulfonamide exhibits a melting point of 83–85 °C , whereas the parent 2‑nitrobenzenesulfonamide (CAS 5455‑59‑4) melts at 190–192 °C [1]. The introduction of the hydroxyethyl chain reduces the melting point by > 100 °C, a direct consequence of disrupted crystal packing and introduction of a hydrogen‑bond donor/acceptor. The compound is described as soluble in polar organic solvents such as methanol and DMSO, whereas the parent compound is only slightly soluble in water and requires heated sonication for dissolution . This improved solubility profile simplifies stock‑solution preparation for biological assays and facilitates homogeneous reaction conditions in organic synthesis.

solubility melting point polar solvent hydroxyethyl

High-Yield Synthesis from Ethanolamine and 2-Nitrobenzenesulfonyl Chloride

The one‑step condensation of ethanolamine with 2‑nitrobenzenesulfonyl chloride in the presence of a base (Na₂CO₃ or Et₃N) in ethyl acetate/water furnishes N‑(2‑hydroxyethyl)‑2‑nitrobenzenesulfonamide in approximately 90 % yield after standard aqueous work‑up . This near‑quantitative yield is consistent with the general observation that 2‑nitrobenzenesulfonamides form efficiently from primary amines under mild conditions, typically exceeding 85 % yield [1]. By contrast, preparation of the para‑nitro isomer often requires chromatographic purification due to side‑product formation, as documented in the literature on N‑(2‑hydroxyethyl)‑4‑nitrobenzenesulfonamide .

synthetic yield ethanolamine 2-nitrobenzenesulfonyl chloride sulfonamide synthesis

Acid-Stable Ortho-Nitro Group with Selective Thiolate Cleavage

The 2‑nitrobenzenesulfonyl (Ns) protecting group, which constitutes the core of the target compound, is stable under acidic conditions (e.g., TFA, HCl) but is cleaved rapidly and quantitatively by soft nucleophiles such as 2‑mercaptoethanol/DBU or thiophenol/Cs₂CO₃ in DMF at room temperature, typically within 1–2 h . This orthogonal stability profile is absent in the non‑nitrated N‑(2‑hydroxyethyl)benzenesulfonamide, which lacks the electron‑withdrawing nitro group necessary for Meisenheimer‑complex‑mediated deprotection. Deprotection yields for Ns‑amides routinely exceed 90 % under these conditions, whereas the corresponding benzenesulfonamide requires much harsher conditions (e.g., HBr/HOAc, reflux) that risk damaging sensitive functionalities .

protecting group orthogonal stability thiolate cleavage Ns group

Commercial Availability with Batch QC Documentation for Direct Use

Multiple suppliers list N‑(2‑hydroxyethyl)‑2‑nitrobenzenesulfonamide at purities of 95 % (AKSci, Key Organics), 97 % (CymitQuimica), and 98 % (Bide Pharmatech, Leyan) . Bide Pharmatech provides batch‑specific QC reports including NMR, HPLC, and GC data . The para‑nitro isomer (CAS 18226‑05‑6) is less consistently available, with several vendors listing it as discontinued or requiring custom synthesis, and typical catalog purities are 95 % without detailed QC documentation . This supply‑chain maturity difference reduces procurement lead time and quality‑assurance burden for the ortho‑nitro isomer.

commercial purity quality control batch analysis procurement

N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide – Application Scenarios


Ns-Protected Ethanolamine for Fukuyama-Mitsunobu Alkylation

This compound is the direct Ns‑protected form of ethanolamine, ready for N‑alkylation under Mitsunobu conditions (DEAD/PPh₃) to generate N,N‑disubstituted sulfonamides. As established in the Ns‑strategy literature, the ortho‑nitro group activates the sulfonamide for smooth alkylation while the hydroxyethyl handle provides a latent alcohol for subsequent functionalisation [1]. The > 90 % yield reported for analogous Ns‑amide alkylations [2] makes this compound a cost‑effective entry point for constructing complex amine architectures without intermediate protection/deprotection of the alcohol.

Redox-Sensitive Linker for Polymer-siRNA Conjugates

The 2‑nitrobenzenesulfonamide core of this compound is the identical chemical motif that confers > 80 % extracellular stability (24 h, 20 μM GSH) while permitting rapid intracellular siRNA release (10 mM GSH + GST) in PEG‑sul‑siRNA systems [3]. Researchers synthesizing glutathione‑responsive polymer‑drug conjugates can use this compound as a key intermediate to install the redox‑sensing Ns linker, bypassing the need to handle the more reactive 2‑nitrobenzenesulfonyl chloride directly in sensitive bioconjugation steps.

Ortho-Nitro Intermediate for Base-Promoted Heterocycle Synthesis

Because the ortho‑nitro isomer does not undergo the desulfonative Smiles rearrangement that destroys the para‑nitro analog under basic conditions (rate difference > 100‑fold) [4], it is the only positional isomer suitable for base‑mediated C‑arylation or cyclisation reactions. This stability enables its use in the synthesis of 3,4‑dihydroquinoxalin‑2(1H)‑ones and related nitrogen heterocycles, where the para‑nitro isomer would be prematurely degraded [5].

Solubility-Enhanced Carbonic Anhydrase Inhibitor for Biochemical Screening

Sulfonamides bearing the hydroxyethyl chain show improved solubility in aqueous‑organic solvent mixtures compared to the parent 2‑nitrobenzenesulfonamide (mp = 190–192 °C, slightly water‑soluble) [6]. The ortho‑nitrobenzenesulfonamide pharmacophore is a recognised carbonic anhydrase inhibitory scaffold [7]; the target compound allows preparation of clear stock solutions in DMSO or methanol at concentrations up to 50 mM without heating, facilitating high‑throughput enzyme inhibition assays against human CA isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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